- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Cas no 932-32-1 (2-Chloro-N-methylaniline)

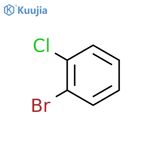

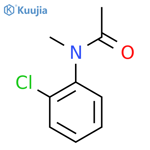

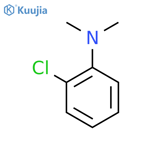

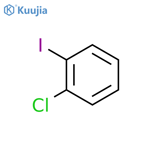

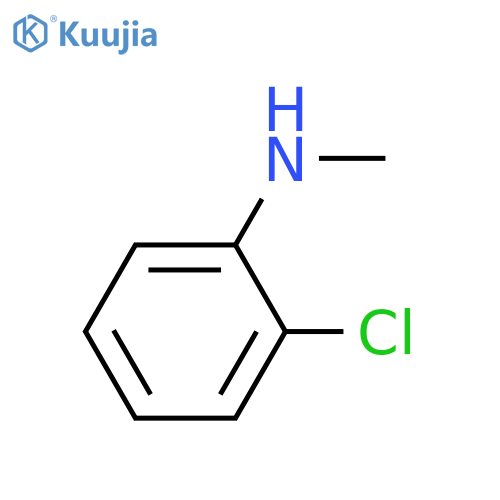

2-Chloro-N-methylaniline structure

Nome del prodotto:2-Chloro-N-methylaniline

2-Chloro-N-methylaniline Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-Methyl-2-chloroaniline

- 2-CHLORO-N-METHYLANILINE

- o-Chloro-N-methylaniline

- (2-chlorophenyl)methylamine

- 2-(Methylamino)chlorobenzene

- 2-chloranyl-N-methyl-aniline

- 2-chloro-N-methyl-aniline

- 2-chloro-N-methylbenzenamine

- 2-Cl-N-Me-aniline

- Benzenamine,2-chloro-N-methyl

- n1-methyl-2-chloroaniline

- 2-Chloro-N-methylbenzylamine

- Benzenamine, 2-chloro-N-methyl-

- WGNNILPYHCKCFF-UHFFFAOYSA-N

- o-Chlormonomethylanilin

- 2-chlor-n-methylaniline

- 2-chloro-N-methyl aniline

- 2-chloro-n-methyl-benzenamine

- (2-chloro-phenyl)-methyl-amine

- STL183346

- SBB086

- 2-Chloro-N-methylbenzenamine (ACI)

- Aniline, o-chloro-N-methyl- (8CI)

- Methyl 2-chlorophenyl amine

- N-(2-Chlorophenyl)methylamine

- N-Methyl-o-chloroaniline

- 2-Chloro-N-methylaniline, 97%

- DS-8047

- CS-0095956

- EN300-1254105

- MFCD00045170

- DB-057383

- DTXSID50239323

- SCHEMBL9391598

- SY048562

- AKOS000253725

- C3121

- SCHEMBL100946

- 932-32-1

- A844481

- 2-Chloro-N-methylaniline

-

- MDL: MFCD00045170

- Inchi: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3

- Chiave InChI: WGNNILPYHCKCFF-UHFFFAOYSA-N

- Sorrisi: ClC1C(NC)=CC=CC=1

- BRN: 2802444

Proprietà calcolate

- Massa esatta: 141.03500

- Massa monoisotopica: 141.035

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 85

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 2.5

- Superficie polare topologica: 12

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.15 g/mL at 25 °C(lit.)

- Punto di ebollizione: 218°C(lit.)

- Punto di infiammabilità: Fahrenheit: 197,6 ° f< br / >Celsius: 92 ° C< br / >

- Indice di rifrazione: n20/D 1.579(lit.)

- Solubilità: Not miscible or difficult to mix.

- PSA: 12.03000

- LogP: 2.45470

- Solubilità: Non determinato

2-Chloro-N-methylaniline Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H227-H302+H312+H332-H315-H319

- Dichiarazione di avvertimento: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501

- Numero di trasporto dei materiali pericolosi:2810

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36

-

Identificazione dei materiali pericolosi:

- Termine di sicurezza:6.1

- PackingGroup:III

- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C

- Classe di pericolo:6.1

- Gruppo di imballaggio:III

- Frasi di rischio:R36/37/38

2-Chloro-N-methylaniline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB515173-25 g |

2-Chloro-N-methylaniline, 95%; . |

932-32-1 | 95% | 25g |

€247.30 | 2023-06-14 | |

| Ambeed | A142281-25g |

2-Chloro-N-methylaniline |

932-32-1 | 97% | 25g |

$67.0 | 2024-05-28 | |

| Chemenu | CM100539-10g |

2-chloro-N-methylbenzenamine |

932-32-1 | 95% | 10g |

$52 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C10640-5g |

2-Chloro-N-methylaniline |

932-32-1 | 97% | 5g |

¥150.0 | 2023-09-08 | |

| abcr | AB515173-100 g |

2-Chloro-N-methylaniline, 95%; . |

932-32-1 | 95% | 100g |

€802.60 | 2023-02-17 | |

| TRC | C349790-250mg |

2-Chloro-N-methylaniline |

932-32-1 | 250mg |

$ 75.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-1g |

2-Chloro-N-methylaniline |

932-32-1 | 98% | 1g |

123.0CNY | 2021-08-04 | |

| Apollo Scientific | OR30110-25g |

2-Chloro-N-methylaniline |

932-32-1 | 98% | 25g |

£103.00 | 2025-02-19 | |

| Apollo Scientific | OR30110-1g |

2-Chloro-N-methylaniline |

932-32-1 | 98% | 1g |

£15.00 | 2025-03-21 | |

| Enamine | EN300-1254105-0.1g |

2-chloro-N-methylaniline |

932-32-1 | 95% | 0.1g |

$19.0 | 2023-05-25 |

2-Chloro-N-methylaniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 3 h, 120 °C

Riferimento

Metodo di produzione 2

Metodo di produzione 3

Condizioni di reazione

1.1 120 °C

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -40 °C; -40 °C → -60 °C

1.2 -60 °C; -60 °C → rt; 14 h, rt

1.3 Reagents: Water ; rt

1.2 -60 °C; -60 °C → rt; 14 h, rt

1.3 Reagents: Water ; rt

Riferimento

- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 2 h, 85 °C; 85 °C → 0 °C

1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C

1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C

Riferimento

- Method for the preparation of halogenated N-methylaniline, Korea, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water

Riferimento

- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C

Riferimento

- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082

Metodo di produzione 8

Condizioni di reazione

1.1 1 h, 150 °C

Riferimento

- Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HY, Russian Journal of Organic Chemistry, 2016, 52(11), 1565-1570

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux

Riferimento

- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Riferimento

- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 -

1.2 -

Riferimento

- Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization, Chemistry - A European Journal, 2002, 8(9), 2034-2046

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; 4 h, rt → reflux

Riferimento

- Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid , Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ; 24 h, 60 atm, rt → 140 °C

Riferimento

- Selective Methylation of Amines with Carbon Dioxide and H2, Angewandte Chemie, 2013, 52(46), 12156-12160

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Methanol ; 0 °C; overnight, rt

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C

1.3 Reagents: Water

1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C

1.3 Reagents: Water

Riferimento

- The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanism, Organic & Biomolecular Chemistry, 2018, 16(25), 4701-4714

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) , Titania Solvents: Methanol , Water ; 6 h, rt

Riferimento

- Method for preparation of N-alkylated compounds by photocatalysis, China, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dimethyl sulfoxide ; 4 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Isopropanol , Water

1.2 Reagents: Hydrochloric acid Solvents: Isopropanol , Water

Riferimento

- Studies towards DIAD promoted N-demethylation of N,N-dimethylanilines, Tetrahedron Letters, 2022, 103,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ; 14 h, 120 °C

Riferimento

- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach, Journal of Organic Chemistry, 2023, 88(9), 5944-5961

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 65 °C

Riferimento

- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime , Cuprous iodide Solvents: Methanol , Water ; 18 h, 65 °C

Riferimento

- N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound, China, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C

Riferimento

- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),

2-Chloro-N-methylaniline Raw materials

- 2'-Chloro-N-methylacetanilide

- 1-Chloro-2-iodobenzene

- 1-Bromo-2-chlorobenzene

- 2-Chloro-N,N-dimethylaniline

2-Chloro-N-methylaniline Preparation Products

2-Chloro-N-methylaniline Letteratura correlata

-

Renshi Luo,Jianhua Liao,Ling Xie,Wenjun Tang,Albert S. C. Chan Chem. Commun. 2013 49 9959

-

Baijiao An,Shun Zhang,Jinhui Hu,Tingting Pan,Ling Huang,Johnny Cheuk-on Tang,Xingshu Li,Albert S. C. Chan Org. Biomol. Chem. 2018 16 4701

-

Sundaravel Vivek Kumar,Andy Yen,Mark Lautens,Patrick J. Guiry Chem. Soc. Rev. 2021 50 3013

-

A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149

-

Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160

Categorie correlate

- Solventi e chimici organici Composti organici Ammine/Solfonamidi

- Solventi e chimici organici Composti organici Composti organici azotati composti organo-azotati ammine arilalchiliche

- Solventi e chimici organici Composti organici Composti organici azotati composti organo-azotati Ammine ammine arilalchiliche

932-32-1 (2-Chloro-N-methylaniline) Prodotti correlati

- 1602416-75-0(1-3-(ethylsulfanyl)propyl-1H-pyrazol-4-amine)

- 1081148-18-6(3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one)

- 1251397-41-7(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid)

- 1582249-48-6((R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol)

- 2228835-09-2(3-fluoro-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-1-amine)

- 1806266-51-2(2-(Difluoromethyl)-6-hydroxy-5-methoxy-3-(trifluoromethoxy)pyridine)

- 2228609-62-7(tert-butyl N-{3-1-(2-aminoethyl)cyclopropyl-4-hydroxyphenyl}carbamate)

- 2409-87-2((2E)-2,4-Pentadienoic Acid Methyl Ester)

- 1594655-31-8(4-ethyl(methyl)sulfamoylbenzene-1-sulfonyl fluoride)

- 946207-49-4(1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:932-32-1)2-Chloro-N-methylaniline

Purezza:99%

Quantità:100g

Prezzo ($):240.0